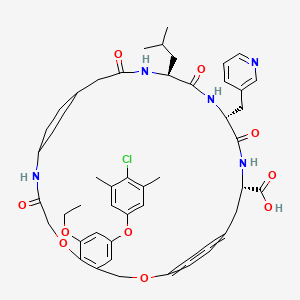

Mcl-1 inhibitor 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C50H60ClN5O10 |

|---|---|

Molecular Weight |

926.5 g/mol |

IUPAC Name |

(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid |

InChI |

InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1 |

InChI Key |

XDDCODGTBKQLHJ-IMERTTOPSA-N |

Isomeric SMILES |

CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |

Canonical SMILES |

CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Mcl-1 Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the pathogenesis and resistance to therapy in a wide range of human cancers, making it a prime target for novel anticancer therapeutics. The development of small molecule inhibitors of Mcl-1 has been a significant focus of cancer research. This technical guide provides an in-depth overview of the discovery and synthesis of compounds that have been designated as "Mcl-1 inhibitor 18" in scientific literature, presenting key data, experimental protocols, and relevant biological pathways.

This compound: Two Distinct Scaffolds

It is important to note that the designation "inhibitor 18" has been applied to at least two distinct chemical entities in different research publications. This guide will address both compounds to provide a comprehensive resource.

1. The 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid Scaffold

A potent Mcl-1 inhibitor, designated as compound 18 in a 2024 study by Tarr et al., features a 4,5-dimethoxy-substituted indole-2-carboxylic acid core. This compound demonstrated significant cellular activity in inhibiting the growth of the NCI-H929 multiple myeloma cell line.[1][2]

2. The N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Scaffold

Research by Abulwerdi et al. in 2014 identified an initial hit from a high-throughput screen, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide (compound 1 in their publication), which served as the foundational scaffold for a series of potent Mcl-1 inhibitors.[3][4][5] Through structure-based design and extensive structure-activity relationship (SAR) studies, this work led to the development of more potent analogs, such as compound 21, which exhibits a Ki of 180 nM for Mcl-1.[3][5][6] While not designated "18", this family of compounds represents a key advancement in the field and is often a subject of interest for researchers investigating early Mcl-1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two distinct this compound compounds and their close analogs.

Table 1: Biological Activity of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Compound 18 | Cell Growth Inhibition | NCI-H929 | GI50 | 37 nM | [1][2] |

Table 2: Biological Activity of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs

| Compound | Assay | Target | Parameter | Value | Selectivity vs. Bcl-2/Bcl-xL | Reference |

| Compound 1 (UMI-59) | Fluorescence Polarization | Mcl-1 | Ki | >100 µM | Selective | [7] |

| Compound 21 (UMI-212) | Fluorescence Polarization | Mcl-1 | Ki | 180 nM | >100-fold | [3][5][6] |

| UMI-77 | Fluorescence Polarization | Mcl-1 | Ki | 490 nM | Selective | [7][8] |

Synthesis and Discovery

Synthesis of 4,5-Dimethoxy-Substituted Indole-2-Carboxylic Acid (Compound 18)

The synthesis of this class of inhibitors starts from a previously reported chiral intermediate, (M)-34. The general synthetic approach involves the coupling of this core with a substituted indole moiety. While the full synthetic details for the initial building blocks are not provided in the primary reference, the key final steps are outlined. The synthesis of related compounds in this series involves either Ullmann or Buchwald cross-coupling reactions to connect the dihydropyrazinoindolone core with a bromo- or iodo-indole derivative.[1]

Discovery and Synthesis of N-(4-hydroxynaphthalen-1-yl)arylsulfonamide Analogs

The initial hit, N-(4-hydroxynaphthalen-1-yl)benzenesulfonamide, was identified through a high-throughput screen of approximately 53,000 small molecules using a fluorescence polarization assay.[9] The synthesis of the more potent analog, compound 21, is achieved through a modular route. The general procedure involves the reaction of a substituted sulfonyl chloride with 4-amino-1-naphthol in a suitable solvent like pyridine.

Experimental Protocols

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding affinity of inhibitors to Mcl-1 by assessing the displacement of a fluorescently labeled BH3 peptide.

Principle: A small, fluorescently labeled peptide (e.g., from the Bak or Bid protein) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its rotation slows, leading to an increase in polarization. An inhibitor that binds to the same site on Mcl-1 will displace the fluorescent peptide, causing a decrease in polarization.

Protocol:

-

Reagents:

-

Recombinant human Mcl-1 protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak-BH3).

-

Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[10]

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add the assay buffer, Mcl-1 protein, and the fluorescently labeled peptide to achieve final desired concentrations (e.g., 1 nM labeled peptide).[10]

-

Add serial dilutions of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.[11]

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[11]

-

-

Data Analysis:

-

The percentage of inhibition is calculated based on the observed polarization values.

-

The Ki value is determined by fitting the dose-response curve using a suitable equation.

-

Caspase-3 Activation Assay

This assay determines whether the Mcl-1 inhibitor induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.

Principle: Activated caspase-3 in apoptotic cells cleaves a specific substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.[12][13]

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Enzyme Assay:

-

Detection:

-

Data Analysis:

-

The fold-increase in caspase-3 activity is determined by comparing the absorbance/fluorescence of treated samples to untreated controls.

-

Cell Growth Inhibition Assay

This assay evaluates the effect of the Mcl-1 inhibitor on the proliferation of cancer cells.

Principle: The number of viable cells after treatment with the inhibitor is quantified using various methods, such as measuring metabolic activity (e.g., MTT or resazurin reduction) or total cellular protein (e.g., Sulforhodamine B assay).[17][18]

Protocol (using a leukemia cell line):

-

Cell Seeding:

-

Seed human leukemia cells (e.g., HL-60, CCRF-CEM, K562) in a 96-well plate at a density of 2 × 104 cells/well.[14]

-

-

Compound Treatment:

-

After 24 hours, add serial dilutions of the Mcl-1 inhibitor to the wells.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[14]

-

-

Viability Measurement:

-

Add a viability reagent (e.g., CellTiter-Glo, MTT, or SRB) according to the manufacturer's instructions.

-

Measure the luminescent, colorimetric, or fluorescent signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the GI50 (the concentration that inhibits cell growth by 50%) from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Mcl-1 signaling pathway and a general workflow for the discovery and characterization of Mcl-1 inhibitors.

Caption: Mcl-1 Signaling Pathway and Point of Inhibition.

Caption: General Workflow for Mcl-1 Inhibitor Discovery.

References

- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Substituted-N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors: Structure-Based Design, Synthesis, SAR, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. rsc.org [rsc.org]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. Selective inhibition of human leukemia cell growth and induction of cell cycle arrest and apoptosis by pseudolaric acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mpbio.com [mpbio.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

The Dual-Pronged Attack of KS18: A Technical Guide to its Mcl-1 Inhibition Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for KS18, a novel and selective small molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) anti-apoptotic protein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.

Executive Summary

Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family, is a critical survival factor for many cancer cells, and its overexpression is a known driver of therapeutic resistance.[1][2][3][4] KS18 emerges as a potent Mcl-1 inhibitor, uniquely targeting this oncoprotein through a dual mechanism of action. It concurrently suppresses the transcription of the MCL1 gene and promotes the post-translational degradation of the Mcl-1 protein.[1][2][3][4][5] This multifaceted approach leads to the efficient induction of caspase-dependent apoptosis in cancer cells, including those resistant to conventional therapies like bortezomib.[1][2][3] Preclinical studies in multiple myeloma (MM) models have demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with other agents, highlighting its potential as a promising therapeutic candidate.[1][2][6]

Core Mechanism of Action: A Two-Front War on Mcl-1

KS18's efficacy stems from its ability to destabilize Mcl-1 homeostasis at two distinct regulatory levels:

2.1 Transcriptional Repression via STAT3 Pathway Inhibition: KS18 has been shown to suppress the activation of the STAT3 transcription factor.[1][2][3] STAT3 is a key upstream regulator of MCL1 gene expression. By inhibiting STAT3's ability to bind to the MCL1 promoter, KS18 effectively curtails the de novo synthesis of Mcl-1 mRNA and, consequently, the production of the Mcl-1 protein.[1][2][6]

2.2 Post-Translational Degradation via the Ubiquitin-Proteasome System: Concurrently, KS18 promotes the degradation of existing Mcl-1 protein. It facilitates the phosphorylation of Mcl-1 at serine and threonine residues (specifically Ser159/Thr163), which marks the protein for ubiquitination.[6] This polyubiquitinated Mcl-1 is then rapidly targeted for destruction by the proteasome.[1][2][3][6] This action effectively shortens the half-life of the Mcl-1 protein within the cell.

The culmination of these two mechanisms is a rapid and sustained depletion of cellular Mcl-1 levels, which lowers the threshold for apoptosis induction.

Signaling Pathways and Cellular Consequences

The depletion of Mcl-1 by KS18 initiates a cascade of events leading to programmed cell death through the intrinsic apoptotic pathway.

3.1 Disruption of Anti-Apoptotic Protection: Mcl-1 normally sequesters pro-apoptotic "BH3-only" proteins like Bim and Bak, preventing them from activating the effector proteins Bax and Bak. The KS18-induced degradation of Mcl-1 liberates these pro-apoptotic factors.

3.2 Intrinsic Apoptosis Activation: The freed Bax and Bak oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis, evidenced by PARP cleavage.[6]

Quantitative Data Summary

The preclinical efficacy of KS18 has been quantified in various assays, demonstrating its potent anti-cancer activity, particularly in multiple myeloma.

Table 1: In Vitro Efficacy of KS18

| Assay Type | Cell Line / Condition | Result | Citation |

| Cell Viability (IC50) | Bortezomib-Resistant MM Cells | 1.5–1.6 µM | [1] |

| Colony Formation | Bortezomib-Resistant MM Cells | 92% reduction vs. control | [2][6] |

| Apoptosis Induction | MM Patient Samples | 88.8% apoptosis rate | [7] |

Table 2: In Vivo Efficacy of KS18 in Xenograft Mouse Models

| Model | Treatment Regimen | Result | Citation |

| MM Xenograft | KS18 (5 and 10 mg/kg, weekly) | 95% decrease in mean tumor volume vs. control | [6] |

| Bortezomib-Resistant MM Xenograft | KS18 (1 mg/kg for 15 days) | 55% reduction in tumor weight | [7] |

| ABT-737-Resistant HL-60 Xenograft | KS18 (10 mg/kg/day) + ABT-737 (20 mg/kg/day) | Significant suppression of tumor growth | [8][9] |

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism and efficacy of KS18.

5.1 Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if KS18 inhibits the binding of STAT3 to the Mcl-1 promoter.

-

Methodology:

-

Cross-linking: Multiple myeloma cells (e.g., U266) are treated with KS18 or vehicle control. Proteins are then cross-linked to DNA using 1% formaldehyde.

-

Chromatin Shearing: Cells are lysed, and the chromatin is sheared into 200-1000 bp fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for STAT3. A no-antibody sample serves as a negative control.

-

Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.

-

Elution and Reverse Cross-linking: The complexes are eluted, and the protein-DNA cross-links are reversed by heating at 65°C in the presence of high salt concentration.

-

DNA Purification: The DNA is purified from the complex.

-

Analysis: Quantitative PCR (qPCR) is performed on the purified DNA using primers specific for the STAT3 binding region of the Mcl-1 promoter.

-

5.2 Immunoprecipitation (IP) and Western Blotting

-

Objective: To assess Mcl-1 protein levels, phosphorylation, and ubiquitination.

-

Methodology:

-

Cell Lysis: Cells treated with KS18 for various time points are harvested and lysed in IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (for Ubiquitination): Cell lysates are incubated with an anti-Mcl-1 antibody overnight, followed by incubation with Protein A/G beads.

-

Washing: The beads are washed multiple times to remove non-specific binding.

-

Elution: The bound proteins are eluted from the beads using SDS-PAGE sample buffer and heating.

-

Western Blotting: The eluted proteins (from IP) or total cell lysates are separated by SDS-PAGE, transferred to a nitrocellulose membrane, and probed with primary antibodies against Mcl-1, phospho-Mcl-1 (Ser159/Thr163), ubiquitin, and other proteins of interest (e.g., Bim). A loading control like GAPDH is used to ensure equal protein loading.

-

5.3 Caspase-3/7 Activity Assay

-

Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.

-

Methodology:

-

Cell Treatment: Multiple myeloma cells are seeded in 96-well plates and treated with various concentrations of KS18 for 24 hours.

-

Reagent Addition: A luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) is added to each well. The reagent contains a pro-luminescent caspase-3/7 substrate, which is cleaved by active caspases to generate a luminescent signal.

-

Incubation: The plate is incubated at room temperature to allow for the enzymatic reaction.

-

Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a plate-reading luminometer.

-

Experimental and Logical Workflow

The evaluation of KS18 follows a logical progression from mechanistic studies to preclinical efficacy assessment.

Conclusion

KS18 represents a significant advancement in the development of Mcl-1 inhibitors. Its novel, dual mechanism of action—simultaneously targeting Mcl-1 transcription and promoting its proteasomal degradation—provides a robust and effective strategy for inducing apoptosis in cancer cells. The compelling preclinical data, particularly in models of multiple myeloma and therapeutic resistance, strongly support its continued development as a potential new therapy for patients with Mcl-1-dependent malignancies. Further investigation in clinical settings is warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]

- 2. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]

- 3. mdpi.com [mdpi.com]

- 4. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase 3/7 activity [bio-protocol.org]

- 7. Orthogonal targeting of osteoclasts and myeloma cells for radionuclide stimulated dynamic therapy induces multidimensional cell death pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation Procedure [merckmillipore.com]

- 9. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyoluteorin Derivatives as Mcl-1 Inhibitors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma-2 (Bcl-2) family, frequently overexpressed in a wide range of human cancers and implicated in resistance to conventional therapies.[1][2][3] Its role in preventing apoptosis makes it a high-priority target for novel anti-cancer drug development.[4][5] This document provides a comprehensive technical overview of a promising class of Mcl-1 antagonists: pyoluteorin derivatives. Stemming from structure-activity relationship (SAR) studies of the natural product maritoclax (marinopyrrole A), these synthetic compounds have demonstrated potent and selective activity against Mcl-1-dependent cancer cells.[6][7] This guide details their mechanism of action, summarizes key in vitro and in vivo efficacy data, outlines the experimental protocols used for their characterization, and visualizes the core biological pathways and experimental workflows.

The Role of Mcl-1 in the Apoptotic Pathway

The intrinsic pathway of apoptosis is a cellular self-destruction program critical for tissue homeostasis, and its evasion is a hallmark of cancer.[1][3] This pathway is tightly regulated by the Bcl-2 family of proteins, which are categorized into three functional groups:

-

Anti-apoptotic proteins (Pro-survival): Includes Mcl-1, Bcl-2, Bcl-xL, and Bcl-w. They function by sequestering pro-apoptotic effector proteins, preventing them from initiating cell death.[2][8]

-

Pro-apoptotic effector proteins: Bak and Bax. When activated, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[5][8]

-

BH3-only proteins (Pro-apoptotic sensors): Includes Bim, Puma, and Noxa. These proteins act as sensors of cellular stress and damage. Upon activation, they neutralize the anti-apoptotic proteins, thereby liberating Bak and Bax to initiate apoptosis.[4][5]

Mcl-1 exerts its pro-survival function by binding to and sequestering Bak and Bax through its BH3-binding groove.[2][8] The BH3-only protein Noxa binds with high affinity and selectivity to Mcl-1, disrupting the Mcl-1/Bak interaction and promoting apoptosis.[4] Due to its pivotal role in cell survival and its frequent amplification in tumors, direct inhibition of Mcl-1 is a highly attractive therapeutic strategy.[9]

Pyoluteorin Derivatives: From Discovery to Mechanism

The discovery of pyoluteorin derivatives as Mcl-1 inhibitors originated from studies on maritoclax (marinopyrrole A), a natural product identified as a novel small molecule Mcl-1 inhibitor.[6][7] Maritoclax was found to be selectively cytotoxic to Mcl-1-dependent cancer cells.[6] However, it possessed certain limitations, including micromolar potency and high lipophilicity.[6] This prompted structure-activity relationship (SAR) studies to define its pharmacophore and generate improved analogs.

These efforts led to the synthesis of over 30 derivatives, which were structurally analogous to pyoluteorin.[6][10] Several of these compounds, notably KS04 and KS18, demonstrated equal or greater potency against Mcl-1-dependent cell lines compared to the parent compound, maritoclax.[6]

Mechanism of Action

Unlike many BH3-mimetic drugs that function by competitively displacing pro-apoptotic proteins from the BH3-binding groove, pyoluteorin derivatives exhibit a distinct mechanism. While they do interact with Mcl-1, their primary mechanism involves inducing the rapid, proteasome-mediated degradation of the Mcl-1 protein.[1][6] This action effectively eliminates the pro-survival signal, leading to the activation of Bak/Bax and subsequent apoptosis.[11][12]

-

Binding: NMR and molecular modeling studies suggest that derivatives like KS04 and KS18 interact with Mcl-1 in a conserved manner, potentially near the BH3-binding groove.[6][7][12]

-

Degradation: Treatment with these compounds markedly reduces the half-life of the Mcl-1 protein.[1] This leads to downstream cleavage of caspase-3 and PARP, which are biochemical hallmarks of apoptosis.[12]

-

Selectivity: The derivatives induce apoptosis selectively in Mcl-1-dependent cancer cells, with minimal effect on cells that rely on other pro-survival proteins like Bcl-2.[6][7]

Quantitative Efficacy Data

SAR studies identified several pyoluteorin derivatives with potent anti-cancer activity. The compounds KS04 and KS18 have been highlighted for their efficacy in Mcl-1-dependent hematological cancer cell lines.[6][12]

In Vitro Activity

The following table summarizes the cytotoxic activity of key pyoluteorin derivatives against various cancer cell lines. The data demonstrates sub-micromolar potency and selectivity for Mcl-1-dependent cells.

| Compound | Cell Line | Cell Dependency | Activity Metric | Potency | Reference |

| KS04 | U937 (AML) | Mcl-1 | Cytotoxicity | Comparable to maritoclax | [6] |

| KS04 | K562/Mcl-1 | Mcl-1 | EC50 (48h) | ~2 µM | [11] |

| KS18 | Mcl-1 dependent lines | Mcl-1 | Cytotoxicity | Sub-micromolar | [12] |

| KS18 | K562/Mcl-1 | Mcl-1 | EC50 (48h) | ~2.5 µM | [11] |

| KS18 | Jurkat (Parental) | Mcl-1 | Cytotoxicity | Sensitive | [11][12] |

| KS18 | Jurkat (ΔBak) | Mcl-1 | Cytotoxicity | Highly Resistant | [12] |

Table 1: Summary of in vitro activity of select pyoluteorin derivatives.

In Vivo Efficacy

The therapeutic potential of pyoluteorin derivatives has been validated in preclinical animal models. The derivative KS18 was tested in a xenograft model using ABT-737-resistant human promyelocytic leukemia (HL-60) cells, which have elevated Mcl-1 levels.

| Compound(s) | Dose & Schedule | Animal Model | Outcome | Reference |

| KS18 | 10 mg/kg/day (i.p.) | Nude mice with HL-60 xenografts | Significant tumor growth suppression | [6][7] |

| KS18 + ABT-737 | 10 mg/kg/day (KS18) + 20 mg/kg/day (ABT-737) | Nude mice with HL-60 xenografts | Synergistic and significant suppression of tumor growth without apparent toxicity | [1][7] |

Table 2: Summary of in vivo efficacy of KS18.

Experimental Protocols

The characterization of pyoluteorin derivatives as Mcl-1 inhibitors involves a range of biochemical and cell-based assays. Below are overviews of the key experimental methodologies employed.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell population (e.g., EC50 or IC50).

-

Principle: These assays measure metabolic activity or cell membrane integrity. In the context of Mcl-1 inhibitors, Mcl-1-dependent cell lines (e.g., K562/Mcl-1) are compared against Mcl-1-independent or Bcl-2-dependent lines to assess selectivity.[6][11]

-

General Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound (e.g., KS04, KS18) for a specified duration (e.g., 48 hours).[11]

-

Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®).

-

Incubate for the required time.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the EC50/IC50 value.

-

Immunoblotting (Western Blot)

-

Objective: To detect and quantify the levels of specific proteins (e.g., Mcl-1, cleaved caspases, PARP) in cell lysates following compound treatment.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest. A decrease in Mcl-1 levels and an increase in cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[12]

-

General Procedure:

-

Treat cells with the pyoluteorin derivative for various times and concentrations.

-

Lyse the cells to extract total protein and determine protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Mcl-1).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Caspase Activation Assay

-

Objective: To directly measure the activity of key executioner caspases (caspase-3 and -7) as a marker of apoptosis.

-

Principle: This is typically a luminescence-based assay that uses a proluminescent caspase-3/7 substrate. When caspase-3/7 is active, it cleaves the substrate, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.[13]

-

General Procedure:

-

Seed cells in a 96-well plate and treat with the test compounds.

-

After incubation (e.g., 3-6 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubate at room temperature to allow for cell lysis and the enzymatic reaction.

-

Measure luminescence with a plate reader.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and tolerability of a lead compound in a living organism.

-

Principle: Human cancer cells (e.g., ABT-737-resistant HL-60 cells) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.[1][6]

-

General Procedure:

-

Inject a suspension of cancer cells subcutaneously into the flank of nude mice.

-

Monitor mice until tumors reach a palpable, measurable size.

-

Randomize mice into treatment groups (e.g., vehicle control, KS18, ABT-737, combination).

-

Administer the drugs via the specified route (e.g., intraperitoneal, i.p.) and schedule (e.g., daily).[7]

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitor animal body weight and general health as a measure of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis.

-

Conclusion and Future Directions

Pyoluteorin derivatives represent a novel and promising class of Mcl-1 inhibitors with a distinct mechanism of action centered on inducing protein degradation.[6] Compounds such as KS04 and KS18 have demonstrated potent and selective anti-cancer activity in vitro and significant tumor suppression in vivo, particularly in models of hematological cancers.[6][7][12] Their ability to synergize with other Bcl-2 family inhibitors like ABT-737 highlights their potential to overcome drug resistance mediated by Mcl-1 overexpression.[1] Further development, including optimization of pharmacokinetic properties and comprehensive toxicity profiling, is warranted to advance these promising Mcl-1 antagonists toward clinical application for the treatment of Mcl-1-dependent malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 3. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 6. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyoluteorin derivatives induce Mcl-1 degradation and apoptosis in hematological cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Mcl-1 Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor progression and resistance to conventional therapies.[1][2][3] Consequently, Mcl-1 has emerged as a high-priority target for anticancer drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a potent Mcl-1 inhibitor, compound 18, offering valuable insights for researchers in the field.

Core Quantitative Data

The development of Mcl-1 inhibitor 18 involved systematic structural modifications to optimize its binding affinity and cellular potency. The following table summarizes the key quantitative data for compound 18 and its analogs, highlighting the impact of these modifications.

| Compound | R1 | R2 | Mcl-1 Ki (nM) | NCI-H929 GI50 (nM) |

| 10 | H | H | 0.28 | 180 |

| 15 | OMe | H | 0.14 | 120 |

| 16 | H | OMe | 0.09 | 90 |

| 17 | OMe | OMe | 0.11 | 37 |

| 18 | OMe | OMe | 0.09 | 37 |

| 19 | 4,6-dimethylpyrimidine | H | 0.12 | 45 |

| 20 | 2,4,6-trimethylpyrimidine | H | 0.15 | 50 |

Data compiled from a study on the discovery of Mcl-1 inhibitors.[4][5] The binding affinity was determined using a TR-FRET assay, and the cell growth inhibition (GI50) was measured in the Mcl-1-dependent NCI-H929 multiple myeloma cell line.

The data clearly demonstrates that the substitution pattern on the solvent-exposed region significantly influences the cellular activity. While maintaining a strong binding affinity to Mcl-1, the introduction of methoxy groups at the 4 and 5-positions, as seen in compound 18 , resulted in a substantial improvement in cell growth inhibition, with a GI50 of 37 nM.[4] This suggests that these modifications may enhance cell permeability or other pharmacokinetic properties. Interestingly, replacing the dimethoxy-phenyl moiety with pyrimidine rings (compounds 19 and 20 ) maintained potent binding and cellular activity.[4]

Key Signaling Pathway

Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][6] Mcl-1 inhibitors, such as compound 18, competitively bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering the apoptotic cascade.[1]

References

- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Mcl-1 inhibitor KS18 in cancer cells

An In-Depth Technical Guide to the Biological Activity of Mcl-1 Inhibitor KS18 in Cancer Cells

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family.[1][2] It functions as a key regulator of the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins like Bak, Bax, and Bim, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death.[1][3] Overexpression of Mcl-1 is a common feature in a multitude of human cancers, including multiple myeloma (MM), and is strongly associated with tumor progression, poor prognosis, and resistance to a wide range of chemotherapeutic agents.[2][4][5] This makes Mcl-1 a highly attractive therapeutic target for cancer drug development.

KS18 is a novel, selective small-molecule inhibitor of Mcl-1, developed as a pyoluteorin derivative.[6] Emerging research demonstrates its potent anti-neoplastic properties, particularly in overcoming treatment resistance in refractory cancers like multiple myeloma.[7][8] This technical guide provides a comprehensive overview of the biological activity of KS18, detailing its mechanism of action, effects on cancer cells, and the experimental methodologies used for its evaluation.

Mechanism of Action: A Dual-Inhibitory Approach

KS18 employs a unique dual-regulatory mechanism to inhibit Mcl-1 function at both the transcriptional and post-translational levels, leading to a rapid and sustained depletion of the Mcl-1 protein.[6][7]

-

Transcriptional Repression via STAT3 Pathway: KS18 inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6] Activated (phosphorylated) STAT3 normally binds to the Mcl-1 promoter region, driving its transcription. By preventing STAT3 phosphorylation, KS18 effectively suppresses the binding of STAT3 to the Mcl-1 promoter, thereby downregulating Mcl-1 gene expression.[6][9]

-

Post-Translational Degradation: KS18 promotes the post-translational modification of the Mcl-1 protein, marking it for destruction. It induces the phosphorylation of Mcl-1 at Serine 159 and Threonine 163 (Ser159/Thr163).[7][9] This phosphorylation event signals for subsequent ubiquitination, a process where ubiquitin molecules are attached to the Mcl-1 protein. This polyubiquitinated Mcl-1 is then recognized and degraded by the proteasome.[6][7] This process is rapid, with Mcl-1 phosphorylation observed as early as 15 minutes after KS18 treatment.[7]

Caption: Dual mechanism of Mcl-1 inhibition by KS18.

Induction of Caspase-Dependent Apoptosis

The KS18-mediated depletion of Mcl-1 protein disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, initiating the intrinsic pathway of apoptosis.[7]

-

Release of Pro-Apoptotic Proteins: Mcl-1 normally sequesters the pro-apoptotic BH3-only protein Bim. The degradation of Mcl-1 releases Bim.[7]

-

Activation of Bax/Bak: Released Bim, along with other BH3-only proteins, directly activates the effector proteins Bax and Bak.[7][9]

-

Mitochondrial Permeabilization: Activated Bax and Bak oligomerize on the outer mitochondrial membrane, forming pores. This leads to mitochondrial outer membrane permeabilization (MOMP).[9]

-

Cytochrome c Release & Apoptosome Formation: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome.

-

Caspase Activation Cascade: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3.

-

PARP Cleavage & Cell Death: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9]

Caption: Intrinsic apoptosis pathway induced by KS18.

Quantitative Efficacy of KS18

KS18 demonstrates significant efficacy both as a monotherapy and in combination with other agents in preclinical models of multiple myeloma. Its activity is highly dependent on the presence of Mcl-1, highlighting its specificity.[7][9]

| Model System | Treatment | Endpoint Measured | Result | Reference |

| Bortezomib-Resistant MM Cell Line | KS18 (Monotherapy) | Colony Formation | 92% reduction compared to vehicle control | [9] |

| MM Xenograft Mice (In Vivo) | KS18 (Monotherapy) | Tumor Volume | 95% reduction in mean tumor volume relative to control | [9] |

| Multiple Myeloma (MM) Cell Lines | KS18 + Bortezomib | Cell Viability / Apoptosis | Considerable reduction in viability compared to either agent alone | [9] |

| Multiple Myeloma (MM) Cell Lines | KS18 + Venetoclax | Cell Viability / Apoptosis | Synergistic boost in apoptosis | [6][7] |

Note: Specific IC50 values for KS18 in various cancer cell lines were not detailed in the reviewed literature abstracts. The efficacy is demonstrated through functional outcomes such as inhibition of colony formation and in vivo tumor regression.[9]

Experimental Protocols

The biological activity of KS18 was characterized using a range of standard and specialized molecular and cell biology techniques.

Cell Viability and Apoptosis Assays

-

Cell Viability (MTT/WST-1 Assay):

-

Seed cancer cells (e.g., U266 MM cells) in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of KS18 or vehicle control for specified time points (e.g., 24, 48, 72 hours).

-

Add MTT or WST-1 reagent to each well and incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with KS18 or control for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.

-

Protein Analysis

-

Immunoblotting (Western Blot):

-

Treat cells with KS18 for various time points or at different concentrations.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Mcl-1, anti-p-STAT3, anti-caspase-3, anti-PARP, anti-GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Chromatin Immunoprecipitation (ChIP) Assay:

-

Treat U266 MM cells with KS18 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin overnight with an antibody specific to the protein of interest (e.g., anti-p-STAT3) or a control IgG.

-

Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers flanking the STAT3 binding site on the Mcl-1 promoter to quantify the amount of precipitated DNA.

-

In Vivo Efficacy Study

-

Xenograft Mouse Model:

-

Inject human multiple myeloma cells (e.g., bortezomib-resistant lines) subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment (KS18) and control (vehicle) groups.

-

Administer KS18 at a specified dose and schedule (e.g., 5-10 mg/kg, weekly) via an appropriate route (e.g., intraperitoneal injection).[9]

-

Monitor tumor volume using caliper measurements and body weight as a measure of toxicity throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

-

Caption: General workflow for preclinical evaluation of KS18.

Conclusion and Therapeutic Potential

KS18 is a potent and selective Mcl-1 inhibitor that induces caspase-dependent apoptosis in cancer cells through a dual mechanism involving both transcriptional repression and promotion of proteasomal degradation of Mcl-1.[6][8] Its significant single-agent activity in bortezomib-resistant multiple myeloma models and its ability to synergize with existing therapies like bortezomib and venetoclax underscore its therapeutic promise.[9] By effectively depleting Mcl-1, KS18 can overcome a key resistance mechanism in cancer, re-sensitizing refractory tumor cells to treatment.[7] The robust anti-tumor effects observed in preclinical in vivo models, coupled with a favorable safety profile, strongly support the continued development of KS18 as a viable therapeutic strategy for treating Mcl-1-dependent malignancies.[6][9]

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. onclive.com [onclive.com]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]

- 8. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]

Technical Whitepaper: In Vitro Characterization of Mcl-1 Inhibitor 18

Audience: Researchers, scientists, and drug development professionals.

Abstract: Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy.[1][2][3] Its inhibition is a promising strategy for cancer treatment.[1][4] This document provides a detailed technical overview of the in vitro characterization of Mcl-1 inhibitor 18, a potent and selective small molecule inhibitor. We consolidate key quantitative data, outline detailed experimental protocols for its characterization, and provide visual diagrams of relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Overview of this compound

This compound is a member of the 2-carboxy-1H-indol-7-yl series of Mcl-1 inhibitors.[5][6] It was developed as a single (M)-atropisomer based on previous findings that this configuration resulted in lower in vivo clearance.[5][6] Structurally, it features a 1,3,5-trimethylpyrazole substituent.[5] X-ray crystallography has confirmed its binding mode within the BH3-binding groove of the Mcl-1 protein, demonstrating a binding pose that is closely preserved with other compounds in its series.[5][6]

Quantitative Data Summary

The in vitro activity of this compound has been quantified through binding affinity assays and cell-based growth inhibition assays. The data highlights its potency and selectivity for Mcl-1 dependent cancer cell lines.

Table 2.1: Binding Affinity of Inhibitor 18 Against Mcl-1

| Compound | Mcl-1 Ki (nM) | Assay Conditions |

| Inhibitor 18 | 0.4 | In the presence of 1% fetal bovine serum.[5][6] |

Table 2.2: Cellular Activity of Inhibitor 18

| Cell Line | Description | GI50 (µM) | Selectivity Profile |

| NCI-H929 | Mcl-1 Sensitive | 0.118 | >1000-fold difference vs. K562[6] |

| K562 | Mcl-1 Insensitive | >10 | >1000-fold difference vs. NCI-H929[6] |

Signaling Pathway and Mechanism of Action

Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[2][7][8] Mcl-1 inhibitors function as BH3 mimetics; they bind to the BH3 groove of Mcl-1, displacing pro-apoptotic proteins.[2][8] This frees Bak and Bax to oligomerize, trigger MOMP, release cytochrome c, and activate the caspase cascade, leading to apoptosis.[7][9]

Caption: Mechanism of Mcl-1 inhibition leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the protocols used to characterize this compound.

Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the binding affinity of the inhibitor to the Mcl-1 protein by competing with a fluorescently labeled peptide.

-

Reagents:

-

Recombinant Mcl-1 protein.

-

Fluorescently labeled Bak BH3 peptide (ligand).

-

This compound (competitor).

-

Assay buffer containing 1% fetal bovine serum.

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a microplate, add a fixed concentration of Mcl-1 protein and the fluorescently labeled Bak BH3 peptide to each well.

-

Add the diluted inhibitor 18 to the wells. Include controls with no inhibitor (maximum signal) and no Mcl-1 protein (background).

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the binding of the inhibitor.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the fluorescent ligand.[10]

-

Cell Growth Inhibition Assay (GI50)

This assay determines the concentration of inhibitor 18 required to inhibit the growth of cancer cell lines by 50%.

-

Cell Lines:

-

NCI-H929 (Mcl-1 sensitive).

-

K562 (Mcl-1 insensitive control).

-

-

Procedure:

-

Culture cells in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize.

-

Prepare a serial dilution of this compound in the culture medium.

-

Treat the cells with the diluted inhibitor and a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control cells and plot the results against the inhibitor concentration.

-

Calculate the GI50 value by fitting the dose-response curve.

-

X-Ray Crystallography

This technique was used to determine the three-dimensional structure of inhibitor 18 bound to the Mcl-1 protein, providing insight into the specific molecular interactions.[5][6]

-

Protein Preparation: Express and purify recombinant Mcl-1 protein.

-

Co-crystallization:

-

Concentrate the purified Mcl-1 protein.

-

Incubate the protein with a molar excess of inhibitor 18.

-

Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop).

-

Optimize promising conditions to obtain diffraction-quality crystals.

-

-

Data Collection and Processing:

-

Cryo-protect the crystals and expose them to a high-intensity X-ray beam at a synchrotron source.

-

Collect diffraction data.

-

Process the diffraction data (indexing, integration, and scaling) to obtain a set of structure factors.

-

-

Structure Solution and Refinement:

-

Solve the protein-inhibitor complex structure using molecular replacement with a known Mcl-1 structure as a search model.

-

Build the model of inhibitor 18 into the electron density map.

-

Refine the structure to improve the fit between the model and the experimental data, resulting in the final coordinates of the complex.[5][6]

-

In Vitro Characterization Workflow

The characterization of a novel inhibitor follows a logical progression from initial binding studies to complex cellular assays. This workflow ensures a comprehensive understanding of the compound's potency, selectivity, and mechanism of action before advancing to in vivo studies.

Caption: Standard workflow for in vitro inhibitor characterization.

Conclusion

This compound demonstrates potent and selective in vitro activity. With a sub-nanomolar binding affinity for Mcl-1 and potent growth-inhibitory effects on Mcl-1-dependent NCI-H929 cells, it represents a highly promising compound.[5][6] The detailed structural understanding from X-ray crystallography further validates its on-target mechanism.[5][6] The protocols and data presented here serve as a foundational guide for researchers working on the development of Mcl-1 inhibitors and provide a benchmark for the characterization of novel therapeutic agents targeting the Bcl-2 family of proteins.

References

- 1. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. probiologists.com [probiologists.com]

- 9. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]

- 10. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Mcl-1 Inhibitor KS18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for various cancer cells and a key mediator of resistance to chemotherapy. Its overexpression has been linked to poor prognosis in several malignancies, including multiple myeloma (MM). KS18 is a novel, selective small-molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity in MM models. This technical guide provides an in-depth overview of the preclinical data on KS18, including its mechanism of action, efficacy in vitro and in vivo, and detailed experimental protocols for its evaluation.

Core Preclinical Data

In Vitro Efficacy

KS18 has shown potent and selective activity against multiple myeloma cell lines, including those resistant to standard-of-care agents. The half-maximal inhibitory concentration (IC50) values for KS18 in various MM cell lines typically range from 1.5 to 2.5 µM[1].

| Cell Line | Type | IC50 (µM) | Reference |

| U266 | Multiple Myeloma | ~2.0 | [2] |

| RPMI-8226 | Multiple Myeloma | Not explicitly stated | |

| Bortezomib-resistant U266 | Multiple Myeloma | Not explicitly stated |

Table 1: In Vitro Cytotoxicity of KS18 in Multiple Myeloma Cell Lines.

In Vivo Efficacy

In a xenograft model of multiple myeloma using immunodeficient mice, KS18 demonstrated significant anti-tumor activity. Treatment with KS18 resulted in a marked decrease in tumor proliferation, with a 95% reduction in mean tumor volume compared to the control group[3][4]. Weekly administration of KS18 at doses of 5 and 10 mg/kg was well-tolerated, with no significant signs of distress or weight loss observed in the animals[3][4].

| Animal Model | Tumor Type | Treatment | Dosage | Outcome | Reference |

| MM Xenograft Mice | Multiple Myeloma | KS18 | 5 and 10 mg/kg (weekly) | 95% reduction in mean tumor volume | [3][4] |

Table 2: In Vivo Anti-Tumor Efficacy of KS18.

Combination Studies

KS18 has shown synergistic anti-myeloma activity when combined with other therapeutic agents. The addition of bortezomib or the Bcl-2 inhibitor venetoclax to KS18 treatment led to a considerable reduction in MM cell viability compared to either agent alone[3][4]. Furthermore, KS18 was able to overcome resistance to both bortezomib and venetoclax, re-sensitizing myeloma cells to these therapies[3][4]. In bortezomib-resistant cell lines, KS18 treatment significantly inhibited colony formation by 92% compared to vehicle-treated controls[3][4].

Mechanism of Action

KS18 exerts its anti-cancer effects through a dual mechanism that targets Mcl-1 at both the transcriptional and post-translational levels[3][4][5][6][7].

-

Transcriptional Repression: KS18 inhibits the binding of the signal transducer and activator of transcription 3 (STAT3) protein to the promoter region of the MCL1 gene. This action suppresses the transcription of MCL1 mRNA, leading to decreased Mcl-1 protein synthesis[3][4][5][6][7].

-

Post-Translational Degradation: KS18 promotes the phosphorylation of the Mcl-1 protein at serine 159 and threonine 163. This phosphorylation event flags the Mcl-1 protein for ubiquitination and subsequent proteasome-dependent degradation[3][4][5].

This dual-pronged attack ensures a rapid and sustained depletion of cellular Mcl-1 levels, tipping the balance towards apoptosis.

Signaling Pathway

Caption: Dual mechanism of action of KS18 on Mcl-1.

Apoptosis Induction Pathway

The depletion of Mcl-1 by KS18 triggers the intrinsic pathway of apoptosis. By inhibiting Mcl-1, KS18 liberates pro-apoptotic proteins like Bax. This leads to Bax-induced mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases, culminating in PARP cleavage and programmed cell death[3][4][7].

Caption: Intrinsic apoptosis pathway induced by KS18.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effect of KS18 on multiple myeloma cell lines.

Methodology:

-

Cell Seeding: Plate multiple myeloma cells (e.g., U266, RPMI-8226) in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of KS18 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by KS18.

Methodology:

-

Cell Treatment: Treat multiple myeloma cells with KS18 at the desired concentration (e.g., 5 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To assess the effect of KS18 on the expression levels of Mcl-1 and other apoptosis-related proteins.

Methodology:

-

Cell Lysis: Treat cells with KS18 for the indicated times, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, PARP, caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of KS18 in a mouse model of multiple myeloma.

Methodology:

-

Cell Implantation: Subcutaneously inject multiple myeloma cells (e.g., 5 x 10^6 U266 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer KS18 (e.g., 5 or 10 mg/kg) or vehicle control intraperitoneally or orally on a specified schedule (e.g., weekly).

-

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

-

Study Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Analysis: Compare the tumor growth inhibition between the treated and control groups.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation of KS18.

Conclusion

The preclinical data for the Mcl-1 inhibitor KS18 strongly support its potential as a therapeutic agent for multiple myeloma. Its dual mechanism of action, potent single-agent and combination activity, and efficacy in overcoming drug resistance highlight its promise. The experimental protocols provided in this guide offer a framework for the further investigation and development of KS18 and other Mcl-1 inhibitors.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mcl-1 inhibitor KS-18 fights resistance in multiple myeloma models | BioWorld [bioworld.com]

- 5. Frontiers | KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Mcl-1 Inhibitor 18

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding characteristics of Mcl-1 inhibitor 18, a potent and selective antagonist of the Myeloid Cell Leukemia 1 (Mcl-1) protein. The information herein is compiled to facilitate further research and development in the field of targeted cancer therapy.

Introduction to Mcl-1 as a Therapeutic Target

Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a crucial role in regulating the intrinsic apoptosis pathway by sequestering pro-apoptotic proteins, particularly the effector proteins BAK and BAX, and "BH3-only" sensitizer proteins like BIM, PUMA, and NOXA.[1][3][4] Overexpression of Mcl-1 is a common feature in many human cancers, where it contributes to tumor initiation, progression, and resistance to a wide range of chemotherapeutic agents.[5][6][7] This dependency makes the targeted inhibition of Mcl-1's protein-protein interactions a highly promising strategy for cancer treatment.[5][8] this compound is a small molecule developed as part of a structure-guided design effort to potently and selectively inhibit Mcl-1.

Quantitative Binding and Cellular Activity Data

The binding affinity and cellular potency of this compound have been characterized through various biochemical and cell-based assays. The data highlights its sub-nanomolar affinity for Mcl-1 and its selective activity in Mcl-1-dependent cancer cell lines.

Table 1: Biochemical Affinity and Cellular Potency of this compound

| Compound | Mcl-1 Ki (nM) a | NCI-H929 GI50 (µM) b | K562 GI50 (µM) c |

| Inhibitor 18 | 0.4 | 0.110 | >30 |

Data sourced from a study on the discovery of Mcl-1 inhibitors.[7]

Annotations:

-

aMcl-1 Ki: The inhibition constant was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[6][7] This value indicates a high-affinity interaction between inhibitor 18 and the Mcl-1 protein.

-

bNCI-H929 GI50: The half-maximal growth inhibition concentration in the Mcl-1-sensitive multiple myeloma cell line, NCI-H929.[6][7]

-

cK562 GI50: The half-maximal growth inhibition concentration in the Mcl-1-insensitive cell line, K562, demonstrating the inhibitor's on-target selectivity.[6][7] The >1000-fold difference in GI50 between the sensitive and insensitive cell lines underscores the compound's specific mechanism of action.[6]

Signaling Pathway and Mechanism of Action

Mcl-1 inhibitors function by disrupting the sequestration of pro-apoptotic proteins, thereby restoring the cell's natural ability to undergo programmed cell death.

Figure 1. Mechanism of Mcl-1 Inhibition. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins like BAK and BIM, blocking apoptosis. This compound binds to Mcl-1, releasing these proteins and triggering the apoptotic cascade.

Experimental Protocols

The characterization of this compound relies on robust and validated experimental methodologies. The core protocols for determining binding affinity and cellular activity are detailed below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay quantitatively measures the affinity of an inhibitor for the Mcl-1 protein.

-

Principle: The assay measures the disruption of FRET between a terbium (Tb)-labeled Mcl-1 protein (donor) and a fluorescently labeled (e.g., FITC) BH3-domain peptide, such as from the BAK protein (acceptor). When the peptide is bound to Mcl-1, excitation of the Tb donor results in energy transfer and a fluorescent signal from the acceptor. A competitive inhibitor displaces the labeled peptide, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak)

-

Test compounds (e.g., this compound) serially diluted in DMSO

-

Assay Buffer: 20 mM TRIS pH 7.5, 50 mM NaCl, 3 mM DTT, and 0.01% CHAPS.[5]

-

384-well, low-volume black plates

-

-

Procedure:

-

A solution containing Mcl-1 protein and the FITC-labeled BH3 peptide is prepared in the assay buffer.

-

Serial dilutions of the test inhibitor are added to the wells of the 384-well plate.

-

The Mcl-1/peptide solution is dispensed into the wells containing the inhibitor.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[5]

-

The plate is read on a suitable plate reader capable of TR-FRET measurements, exciting the donor and measuring emission from both donor and acceptor.

-

The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

-

IC50 values are converted to Ki values using a validated equation that accounts for the concentrations of protein and labeled ligand and the Kd of the protein-ligand interaction.[9]

-

Cell-Based Growth Inhibition (GI50) Assay

This assay assesses the functional consequence of Mcl-1 inhibition on the proliferation of cancer cells.

-

Principle: The assay measures the ability of a compound to inhibit the growth of cancer cell lines over a period of time. By using both an Mcl-1-dependent cell line (e.g., NCI-H929) and an Mcl-1-independent cell line (e.g., K562), the on-target activity and selectivity of the inhibitor can be determined.[6][7]

-

Materials:

-

NCI-H929 and K562 cell lines

-

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Test compounds serially diluted in DMSO

-

96-well clear plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

The following day, cells are treated with a range of concentrations of the Mcl-1 inhibitor. A DMSO vehicle control is also included.

-

Plates are incubated for a standard period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

-

After incubation, a cell viability reagent is added to each well according to the manufacturer's protocol. This reagent typically measures ATP content as an indicator of metabolically active cells.

-

The luminescence or fluorescence is measured using a plate reader.

-

The data is normalized to the vehicle control, and the GI50 value (the concentration of inhibitor that causes 50% reduction in cell growth) is calculated using non-linear regression analysis.

-

Experimental Workflow Visualization

The following diagram illustrates the workflow of the TR-FRET competitive binding assay used to determine the Ki of this compound.

Figure 2. TR-FRET Competitive Binding Assay Workflow. This diagram outlines the principle and steps of the TR-FRET assay, from component mixing to the final calculation of the inhibitor's binding affinity (Ki).

References

- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. captortherapeutics.com [captortherapeutics.com]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. probiologists.com [probiologists.com]

- 5. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mcl-1 Inhibitor 18 (KS18): Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein frequently overexpressed in various malignancies, including multiple myeloma (MM), contributing to tumor survival and therapeutic resistance.[1] Mcl-1 inhibitor 18 (KS18), a pyoluteorin derivative, has emerged as a potent and selective small-molecule inhibitor of Mcl-1. This document provides a comprehensive overview of the experimental protocols and applications for KS18, designed to guide researchers in their investigation of its anti-cancer properties. KS18 induces apoptosis in cancer cells by targeting Mcl-1 through a dual mechanism: it transcriptionally suppresses Mcl-1 by inhibiting the STAT3 pathway and post-translationally promotes Mcl-1 degradation via the ubiquitin-proteasome system.[1] These application notes include detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of KS18, along with quantitative data and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Cytotoxicity of KS18 in Multiple Myeloma (MM) Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MM.1R | 24 | 15.4 ± 8.3 |

| 96 | 4.5 ± 0.3 | |

| MM.1S | 24 | 10.7 ± 0.6 |

| 96 | 4.2 ± 0.4 | |

| U266 | 72 | Not explicitly stated, but dose-dependent cytotoxicity observed up to 25 µM |

Data summarized from Al-Odat et al. (2024).[1]

Table 2: Synergistic Effects of KS18 with Standard-of-Care Agents in MM Cells

| Cell Line | Combination Treatment | Effect |

| U266, MM.1S | KS18 (5 µM) + Bortezomib (5 nM) | Significant reduction in cell viability (56%–70%) |

| U266, MM.1S | KS18 (5 µM) + Venetoclax (0.5 µM) | Strong additive effect on caspase-mediated apoptosis |

| U266-BTZ-R | KS18 (2.5 µM) + Venetoclax | Mitigated the increase in Mcl-1, Bcl-2, and Bcl-xL induced by Venetoclax alone |

Data summarized from Al-Odat et al. (2024).[1]

Table 3: In Vivo Efficacy of KS18 in a Multiple Myeloma Xenograft Model

| Animal Model | Treatment | Outcome |

| NSG Mice | KS18 (dosage not specified) | Significant tumor shrinkage after 4 weeks of weekly administration |

Data summarized from Al-Odat et al. (2024).[1]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Mcl-1 inhibitor KS18.

Caption: General experimental workflow for evaluating KS18.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from established methods and is suitable for determining the cytotoxic effects of KS18 on multiple myeloma cell lines.[1]

Materials:

-

Multiple Myeloma (MM) cell lines (e.g., U266, MM.1S, MM.1R)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

KS18 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-